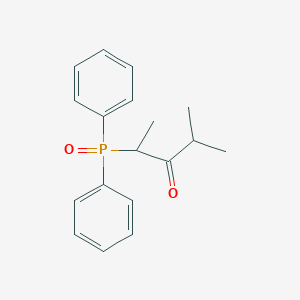
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a phosphinyl group attached to the second carbon of the pentanone chain and a methyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- can be achieved through several methods. One common approach involves the reaction of 3-pentanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the phosphine oxide to the carbonyl group of the ketone, followed by deprotonation and subsequent rearrangement to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: A simple ketone with similar structural features but lacking the phosphinyl group.
2-Pentanone: Another ketone isomer with the carbonyl group at a different position.
Diphenylphosphine oxide: A related compound with a similar phosphinyl group but different overall structure.
Uniqueness
3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is unique due to the presence of both a phosphinyl group and a methyl group on the pentanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
821770-35-8 |
|---|---|
Molecular Formula |
C18H21O2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-diphenylphosphoryl-4-methylpentan-3-one |
InChI |
InChI=1S/C18H21O2P/c1-14(2)18(19)15(3)21(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChI Key |
CMXACTXTPJYSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
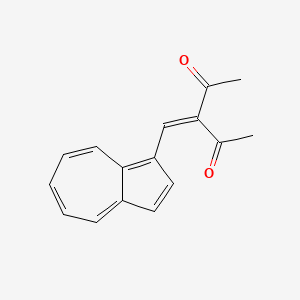
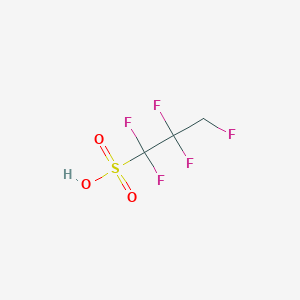

![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
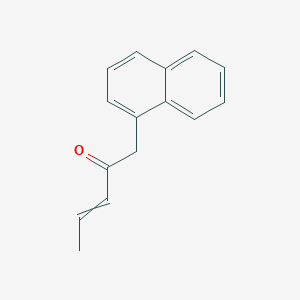
![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
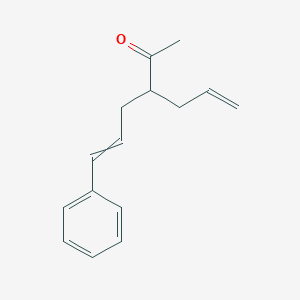
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
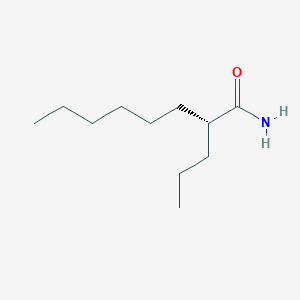
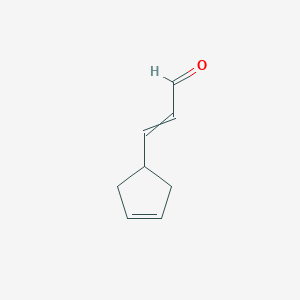
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
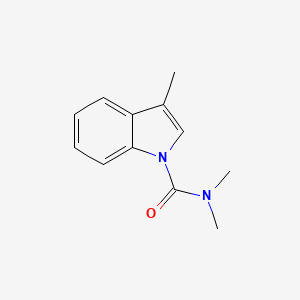
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
